Cas no 5023-68-7 (6-(4-morpholinyl)-3-pyridinamine)

6-(4-morpholinyl)-3-pyridinamine structure
5023-68-7 structure
Product Name:6-(4-morpholinyl)-3-pyridinamine
CAS-nummer:5023-68-7
MF:C15H16OS
MW:244.351943016052
CID:1563488
PubChem ID:12321625
Update Time:2025-04-21

6-(4-morpholinyl)-3-pyridinamine Chemische en fysische eigenschappen

Naam en identificatie

    • 6-(4-morpholinyl)-3-pyridinamine
    • CTK8J6505
    • SureCN10400039
    • 1-methoxy-4-(p-tolylsulfanyl-methyl)-benzene
    • 1-Methoxy-4-(p-tolylmercapto-methyl)-benzol
    • 4-methoxybenzyl-(4'-methylphenyl)-sulfide
    • AR-1I1078
    • 4-methoxybenzyl 3-oxobutanoate
    • 4-methoxybenzyl acetoacetate
    • AC1L35D4
    • p-Tolyl-(4-methoxy-benzyl)-sulfid
    • p-Anisyl acetoacetate
    • 4-methoxybenzyl 4-methylphenyl sulfide
    • AC1Q5CFL
    • (4-methoxybenzyl)(p-tolyl)sulfane
    • butanoic acid, 3-oxo-,(4-methoxyphenyl)methyl ester
    • CTK8J6505; SureCN10400039; 1-methoxy-4-(p-tolylsulfanyl-methyl)-benzene; 1-Methoxy-4-(p-tolylmercapto-methyl)-benzol; 4-methoxybenzyl-(4'-methylphenyl)-sulfide; AR-1I1078; 4-methoxybenzyl 3-oxobutanoate; 4-methoxybenzyl acetoacetate; AC1L35D4; p-Tolyl-(4-methoxy-benzyl)-sulfid; p-Anisyl acetoacetate; 4-methoxybenzyl 4-methylphenyl sulfide; AC1Q5CFL; (4-methoxybenzyl)(p-tolyl)sulfane; butanoic acid, 3-oxo-,(4-methoxyphenyl)methyl ester;
    • 5023-68-7
    • DTXSID101231354
    • 1-Methoxy-4-[[(4-methylphenyl)thio]methyl]benzene
    • Inchi: 1S/C15H16OS/c1-12-3-9-15(10-4-12)17-11-13-5-7-14(16-2)8-6-13/h3-10H,11H2,1-2H3
    • InChI-sleutel: NSZILDDFICDVHQ-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)CC1C=CC(=CC=1)OC

Berekende eigenschappen

  • Exacte massa: 244.09228
  • Monoisotopische massa: 244.09218630g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 203
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.3
  • Topologisch pooloppervlak: 34.5Ų

Experimentele eigenschappen

  • PSA: 9.23
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd